
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "OPC-31260" and is a derivative of pyridine. OPC-31260 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
The exact mechanism of action of OPC-31260 is not fully understood. However, it has been found to modulate the activity of certain ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. OPC-31260 has been found to act as a positive allosteric modulator of the NMDA receptor, increasing the activity of the receptor. OPC-31260 has also been found to act as an antagonist of the TRPV1 channel, inhibiting the activity of the channel.
Biochemical and Physiological Effects:
OPC-31260 has been found to exhibit various biochemical and physiological effects. In pharmacology, OPC-31260 has been found to exhibit neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress. OPC-31260 has also been found to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
OPC-31260 has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. OPC-31260 has also been found to exhibit high selectivity for certain ion channels, making it a useful tool for the study of ion channel function and regulation.
However, there are also some limitations to the use of OPC-31260 in lab experiments. OPC-31260 has been found to exhibit low solubility in aqueous solutions, making it difficult to administer in certain experimental conditions. Additionally, the exact mechanism of action of OPC-31260 is not fully understood, making it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on OPC-31260. In pharmacology, further studies are needed to fully understand the neuroprotective and anti-inflammatory effects of OPC-31260 and its potential use in the treatment of neurodegenerative and inflammatory diseases. In biochemistry, further studies are needed to fully understand the mechanism of action of OPC-31260 and its potential use as a tool for the study of ion channels.
Additionally, further studies are needed to explore the potential applications of OPC-31260 in other fields of research, such as neuroscience and cancer biology. Overall, OPC-31260 is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of OPC-31260 involves the reaction of 2,3,5,6-tetrahydro-1H-azepine with 4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure OPC-31260.
Applications De Recherche Scientifique
OPC-31260 has been extensively studied for its potential applications in various fields of research. In pharmacology, OPC-31260 has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. OPC-31260 has also been found to exhibit anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In biochemistry, OPC-31260 has been studied for its potential use as a tool for the study of ion channels. OPC-31260 has been found to modulate the activity of certain ion channels, making it a useful tool for the study of ion channel function and regulation.
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-4-7-15-8-5-11)16-12-6-10-17-9-2-1-3-13(12)17/h4-5,7-8,12-13H,1-3,6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSCMGJANNLQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

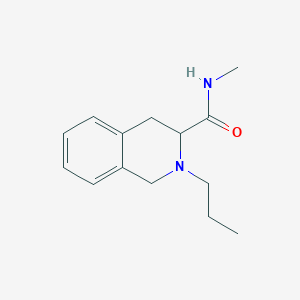
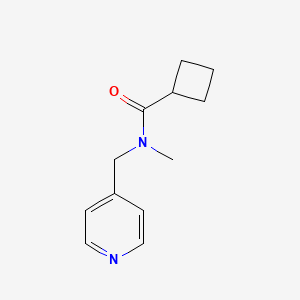
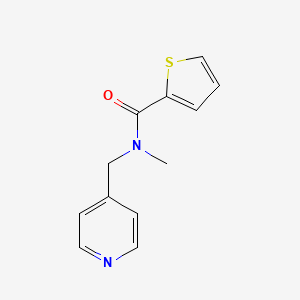
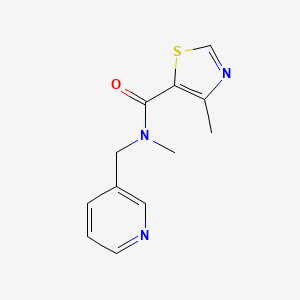
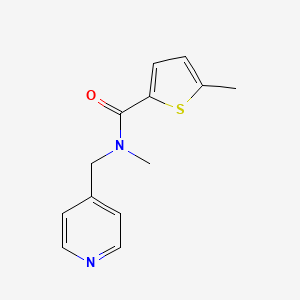

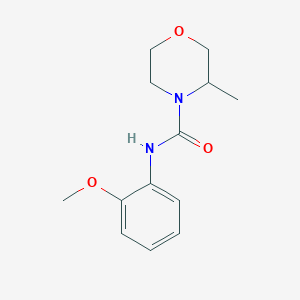
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)


![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)